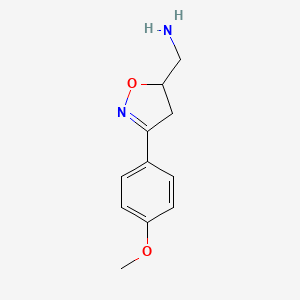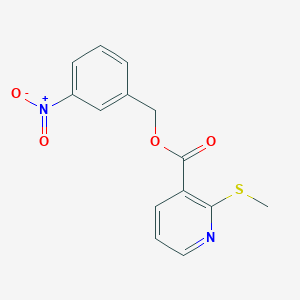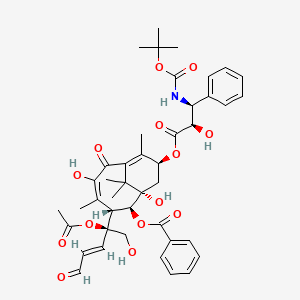
Docetaxel Crotonaldehyde Analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docetaxel Crotonaldehyde Analog is a synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This analog is characterized by its unique molecular structure, which includes a crotonaldehyde moiety. The molecular formula of this compound is C43H51NO14, and it has a molecular weight of 805.9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docetaxel Crotonaldehyde Analog involves multiple steps, starting from the basic structure of docetaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Docetaxel Crotonaldehyde Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or esters .
Applications De Recherche Scientifique
Docetaxel Crotonaldehyde Analog has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Docetaxel Crotonaldehyde Analog involves disrupting the microtubule structures in cancer cells. By binding to microtubules, the compound prevents their normal function, inhibiting cell division and promoting cell death. This mechanism is similar to that of docetaxel, but the presence of the crotonaldehyde moiety may enhance its efficacy or alter its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action.
10-Cis-aconityl Docetaxel: A derivative with modifications at specific positions on the docetaxel molecule.
Uniqueness: Docetaxel Crotonaldehyde Analog is unique due to the presence of the crotonaldehyde moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C43H51NO14 |
|---|---|
Poids moléculaire |
805.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 |
Clé InChI |
UTQJIGYRDMRGES-XFGYWSMASA-N |
SMILES isomérique |
CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O |
SMILES canonique |
CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
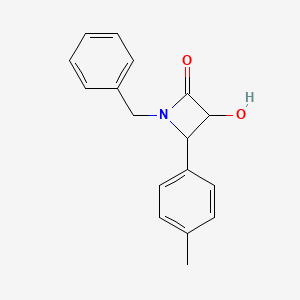

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)
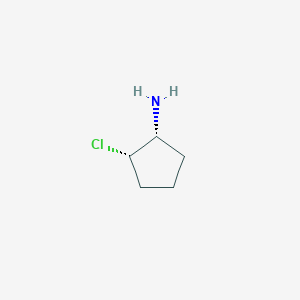
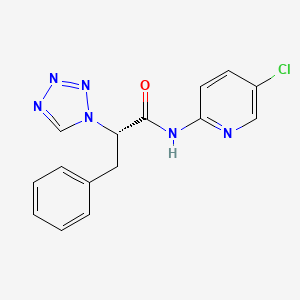
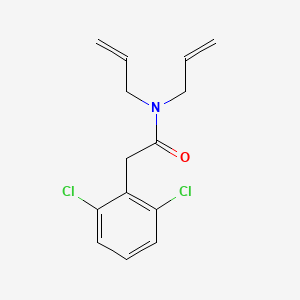
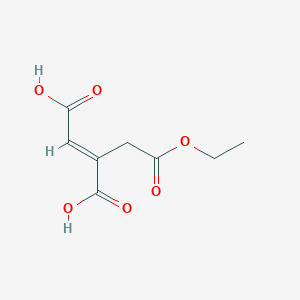

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)
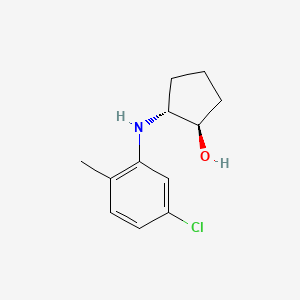
![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
